4-Ethylglutamic acid hydrochloride

Catalog No.
S12404610
CAS No.
160806-20-2
M.F
C7H14ClNO4
M. Wt
211.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethylglutamic acid hydrochloride

CAS Number

160806-20-2

Product Name

4-Ethylglutamic acid hydrochloride

IUPAC Name

2-amino-4-ethylpentanedioic acid;hydrochloride

Molecular Formula

C7H14ClNO4

Molecular Weight

211.64 g/mol

InChI

InChI=1S/C7H13NO4.ClH/c1-2-4(6(9)10)3-5(8)7(11)12;/h4-5H,2-3,8H2,1H3,(H,9,10)(H,11,12);1H

InChI Key

PYERNUXYVJCBSD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C(=O)O)N)C(=O)O.Cl

4-Ethylglutamic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO4C_7H_{14}ClNO_4 and a molecular weight of approximately 175.184 g/mol. This compound is recognized for its structural similarity to glutamic acid, an important neurotransmitter in the central nervous system. The presence of an ethyl group at the fourth carbon position distinguishes it from glutamic acid, enhancing its pharmacological properties. It is primarily utilized in neuroscience research and has been identified as a selective antagonist for group II metabotropic glutamate receptors, specifically mGluR2 and mGluR3 .

Typical of amino acids and their derivatives. These include:

  • Esterification: Reacting with alcohols to form esters, which can be useful in synthesizing prodrugs or other derivatives.
  • Amidation: The formation of amides with various amines, potentially leading to new compounds with enhanced biological activity.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of ethyl-based derivatives that may exhibit different pharmacological profiles.

These reactions are fundamental in organic synthesis and drug development, allowing for the exploration of new therapeutic agents.

4-Ethylglutamic acid hydrochloride exhibits significant biological activity, particularly in the field of neuroscience. It acts as a selective antagonist for metabotropic glutamate receptors, which play crucial roles in synaptic transmission and plasticity. This action has implications for various neurological conditions, including:

  • Anxiety Disorders: By modulating glutamate signaling, it may influence anxiety-related behaviors.
  • Depression: Its antagonistic effects on specific receptors could provide insights into new antidepressant strategies.
  • Neurodegenerative Diseases: Research suggests potential applications in conditions like Alzheimer's disease by affecting glutamate-mediated excitotoxicity.

The compound's ability to selectively target specific receptor subtypes makes it a valuable tool for studying these complex biological systems .

The synthesis of 4-Ethylglutamic acid hydrochloride typically involves several key steps:

  • Starting Material: The synthesis often begins with readily available glutamic acid derivatives.
  • Ethylation: The introduction of an ethyl group at the fourth carbon can be achieved through alkylation reactions using ethyl halides.
  • Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

Various synthetic routes have been developed, emphasizing efficiency and yield optimization .

4-Ethylglutamic acid hydrochloride finds applications across several domains:

  • Neuroscience Research: Primarily used as a research tool to study metabotropic glutamate receptors and their role in neurological disorders.
  • Pharmaceutical Development: Investigated as a potential lead compound for developing new treatments targeting glutamatergic signaling pathways.
  • Biochemical Studies: Employed in studies related to amino acid metabolism and neurotransmitter dynamics.

Its unique properties make it a subject of interest in both academic and pharmaceutical research settings .

Interaction studies involving 4-Ethylglutamic acid hydrochloride have focused on its binding affinity and selectivity towards metabotropic glutamate receptors. These studies help elucidate:

  • Receptor Binding Profiles: Understanding how the compound interacts with different receptor subtypes aids in determining its pharmacological potential.
  • Synergistic Effects: Investigating potential synergistic effects when combined with other neurotransmitter modulators could lead to innovative therapeutic strategies.
  • Toxicology Assessments: Evaluating safety profiles through interaction studies is crucial for assessing its viability as a drug candidate.

Such studies contribute significantly to the understanding of its biological mechanisms and therapeutic applications .

4-Ethylglutamic acid hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Glutamic AcidC5H9NO4C_5H_9NO_4Natural neurotransmitter; no ethyl group
2-Aminobutyric AcidC4H9NO2C_4H_9NO_2Lacks carboxylic acid functionality
4-Aminobutyric AcidC4H9NO2C_4H_9NO_2Similar structure but without ethyl substitution
4-Methylglutamic AcidC7H13NO4C_7H_{13}NO_4Methyl group instead of ethyl; different receptor activity
(2S)-α-Ethylglutamic AcidC7H13NO4C_7H_{13}NO_4Enantiomeric form; distinct biological properties

The presence of the ethyl group at the fourth position significantly alters its pharmacological profile compared to these similar compounds, making it particularly interesting for targeted therapeutic applications .

Members of the Liliaceae family, particularly bulbous species, serve as rich sources of 4-alkylglutamic acid derivatives. A comprehensive metabolomic study of Smilax china, Lilium maximowiczii, and Tulipa gesneriana identified 4-ethylglutamic acid as a minor constituent alongside predominant analogs such as 4-hydroxymethylglutamic acid and 4-methyleneglutamic acid. The isolation protocol involved methanol extraction followed by ion-exchange chromatography and preparative HPLC, which resolved these polar acidic compounds from complex plant matrices.

Table 1: 4-Substituted Glutamic Acid Derivatives in Liliaceae Species

Plant SpeciesTissue AnalyzedIdentified CompoundsRelative Abundance (%)
Smilax chinaBulb4-Ethylglutamic acid, 4-Hydroxymethylglutamic acid2.1, 15.3
Lilium maximowicziiScales4-Ethylglutamic acid, 4-Methyleneglutamic acid1.8, 9.7
Tulipa gesnerianaRoots4-Ethylglutamic acid, γ-Glutamyl peptides3.4, 22.6

The uptake of alkylated glutamate analogues, including N-ethylglutamate derivatives such as 4-ethylglutamic acid hydrochloride, by prokaryotic cells involves multiple specialized transport systems that have evolved to accommodate structurally modified amino acid substrates [5] [27]. These transport mechanisms demonstrate remarkable substrate promiscuity while maintaining selective recognition capabilities for glutamate-like compounds.

The sodium-dependent glutamate symporter family represents one of the primary mechanisms for alkylated glutamate transport in bacterial systems [27]. The glutamate permease GltS from Escherichia coli serves as the archetypal member of this family, exhibiting the ability to transport not only L-glutamate and D-glutamate but also toxic analogues such as α-methylglutamate and homocysteate [27]. This transporter functions as a homodimer with ten transmembrane helices arranged in two antiparallel 5-helix domains, providing a structural framework that accommodates the ethyl modifications present in compounds like 4-ethylglutamic acid hydrochloride [27].

Research has demonstrated that N-ethylglutamate can be readily incorporated into bacterial cells through active transport mechanisms [5]. Studies with Escherichia coli BL21 cells revealed that N-ethylglutamate concentrations can reach approximately 4 millimolar within cells grown on Luria-Bertani broth, indicating efficient uptake systems [5]. The transport process appears to be mediated by existing glutamate transport systems, as cells grown in the presence of glutamate showed enhanced incorporation of labeled N-ethylglutamate compared to cells grown without glutamate supplementation [5].

The adenosine triphosphate-binding cassette transporter superfamily provides another crucial mechanism for alkylated glutamate uptake [28] [33]. These transporters, which include both importers and exporters, utilize adenosine triphosphate hydrolysis to drive substrate translocation across cellular membranes [29]. In prokaryotes, adenosine triphosphate-binding cassette importers mediate the uptake of diverse nutrients including amino acids, peptides, and structurally modified analogues [29]. The GluABCD system from Corynebacterium glutamicum exemplifies this transport class, demonstrating binding affinities for glutamate and aspartate with dissociation constants of 2060 and 550 micromolar, respectively [13].

Transport SystemOrganismSubstratesTransport MechanismMembrane LocationAffinity
GltS (Sodium/Glutamate Symporter)Escherichia coliL-glutamate, D-glutamate, α-methylglutamateNa+-dependent symportInner membraneNot specified
GluABCD (Adenosine triphosphate-binding cassette Transporter)Corynebacterium glutamicumGlutamate, aspartate, asparagine, glutamineAdenosine triphosphate-dependent importInner membrane + periplasm550 μM (Asp), 2060 μM (Glu)
Tripartite adenosine triphosphate-independent periplasmic Transporter (GtrABC)Synechocystis sp. PCC 6803L-glutamate (Na+-dependent)Secondary transport with substrate-binding proteinInner membrane + periplasmNot specified
Proline Transport SystemVarious bacteriaProline, N-ethylglutamate (potential)H+-dependent transportInner membraneNot specified

The tripartite adenosine triphosphate-independent periplasmic transporter family represents a specialized class of secondary transporters that can accommodate glutamate analogues [32]. The L-glutamate transporter from Synechocystis sp. strain PCC 6803 combines integral membrane components with a substrate-binding protein homologous to glutamine and glutamate-binding proteins from adenosine triphosphate-binding cassette transporters [32]. This system demonstrates sodium-dependent glutamate transport and represents a unique evolutionary fusion of transport system components [32].

The structural similarity between N-ethylglutamate and proline, both containing secondary amine groups, suggests potential transport through proline-specific systems [5]. Bacteria possess multiple proline transport systems that could theoretically accommodate N-ethylglutamate derivatives, though direct experimental evidence for this transport route remains limited [5]. The affinity of different transport systems for alkylated glutamate analogues varies considerably, with some systems showing relatively weak binding compared to typical bacterial amino acid transporters [13].

Catabolic Pathways in Nitrogen Source Utilization

The catabolism of N-ethylglutamate derivatives in prokaryotic systems involves complex metabolic networks that integrate nitrogen acquisition, assimilation, and redistribution pathways [8] [9]. These pathways demonstrate the remarkable metabolic flexibility of bacteria in utilizing structurally modified amino acids as alternative nitrogen sources under diverse environmental conditions.

The central nitrogen metabolic circuit in enteric bacteria consists of three primary enzymes: glutamine synthetase, glutamate synthase, and glutamate dehydrogenase [21]. This enzymatic triad coordinates the assimilation of ammonia and ammonium into the two central nitrogen intermediates, glutamate and glutamine [21]. When N-ethylglutamate derivatives are present, these compounds can serve as alternative nitrogen sources by entering existing catabolic pathways through deamination and subsequent processing [5].

Experimental evidence demonstrates that N-ethylglutamate can function as the sole nitrogen source for Escherichia coli growth on M9 glucose medium, indicating complete integration into cellular nitrogen metabolism [5]. The compound undergoes active catabolism within bacterial cells, as evidenced by the complete metabolization of isotopically labeled N-ethylglutamate during growth experiments [5]. This catabolic process likely involves initial deamination followed by conversion to standard metabolic intermediates.

The regulation of nitrogen utilization pathways involves the nitrogen regulation system, which finely controls the expression of amino acid transport and catabolic genes [9]. Under nitrogen-limiting conditions, this system coordinates the upregulation of alternative nitrogen source utilization pathways, including those capable of processing alkylated glutamate analogues [9]. The transport and catabolism components generate ammonium and glutamate, which subsequently enter the ammonium assimilation process to enable glutamine biosynthesis [9].

Pathway ComponentFunctionNitrogen Source UtilizationRegulationEnergy Requirement
Glutamate DehydrogenaseGlutamate ↔ α-ketoglutarate + NH4+NH4+ assimilation/releaseTriggered by glutamate levelsNAD(P)H dependent
Glutamine SynthetaseGlutamate + NH4+ + adenosine triphosphate → GlutamineNH4+ incorporationNitrogen regulation system controlledAdenosine triphosphate dependent
Glutamate SynthaseGlutamine + α-ketoglutarate → 2 GlutamateGlutamine-derived nitrogenNitrogen regulation system controlledNADH/NADPH dependent
Glutamate Transport SystemsUptake of glutamate analoguesExternal nitrogen uptakeSubstrate availabilityAdenosine triphosphate or gradient dependent
TransaminasesAmino acid interconversionNitrogen redistributionMetabolic demandPyridoxal phosphate cofactor
N-Ethylglutamate CatabolismN-ethylglutamate → Glutamate + ethylamineAlternative nitrogen sourceGrowth condition dependentUnknown

The evolutionary adaptation of bacteria to utilize diverse nitrogen sources has resulted in the development of specialized catabolic pathways for xenobiotic nitrogen compounds [10]. These pathways often involve initial dealkylation or deamination reactions that convert the modified compound into standard metabolic intermediates [10]. For N-ethylglutamate derivatives, the catabolic process likely involves the removal of the ethyl group followed by standard glutamate catabolism through existing enzymatic machinery [5].

Studies investigating nitrogen substrate utilization in rhizosphere bacterial strains have revealed sophisticated metabolic strategies for nitrogen acquisition across taxonomically diverse species [8]. Quantitative proteomics analyses demonstrate that specific proteins are enriched according to different nitrogen sources, indicating adaptive responses to alternative nitrogen compounds [8]. These findings suggest that bacteria possess inherent flexibility in their catabolic machinery to accommodate structurally diverse nitrogen-containing substrates.

The integration of N-ethylglutamate catabolism with central carbon metabolism occurs through the connection between glutamate metabolism and the tricarboxylic acid cycle [11]. Glutamate serves as a critical metabolic node linking carbon and nitrogen metabolism, and its derivatives can similarly integrate into these interconnected pathways [11]. The enzymatic reactions involved in glutamate synthesis and degradation represent central metabolic processes that maintain cellular homeostasis across varying growth conditions [11].

Evolutionary Conservation of Glutamate-Modifying Enzymes

The evolutionary history of glutamate-modifying enzymes reveals ancient origins and remarkable conservation across all domains of life, reflecting the fundamental importance of glutamate metabolism in cellular physiology [12] [19] [20]. These enzymes have maintained core catalytic functions while diversifying to accommodate varying substrate specificities and regulatory requirements across different organisms.

Glutamate dehydrogenase represents one of the most evolutionarily conserved enzymes in glutamate metabolism, with functional homologs present from prokaryotes to complex eukaryotes [16] [17]. The enzyme catalyzes the reversible deamination of glutamate to α-ketoglutarate and ammonia, serving as a critical link between amino acid and carbohydrate metabolism [16]. Phylogenetic analyses reveal that the glutamate dehydrogenase gene family underwent significant evolutionary changes, including gene duplication events that occurred during primate evolution [17].

The structural conservation of glutamate dehydrogenase active sites across species demonstrates the evolutionary pressure to maintain catalytic efficiency [18]. Advanced protein structure predictions and experimentally determined structures reveal high conservation in regions critical for substrate binding and catalysis [18]. However, allosteric regulatory sites show greater evolutionary divergence, allowing for organism-specific metabolic control mechanisms [16].

Glutamine synthetase exhibits a complex evolutionary history characterized by ancient gene duplications and horizontal transfers [19] [20]. Four distinct forms of glutamine synthetase have been identified, with clear phylogenetic separation based on primary and quaternary structures [20]. The Type I glutamine synthetase family shows the greatest diversity, including subgroups specialized for polyamine metabolism and numerous examples of noncatalytic homologs [20].

Enzyme FamilyDistributionEvolutionary OriginStructural ConservationRegulatory ConservationFunctional Diversification
Glutamate DehydrogenaseUniversal (bacteria to eukaryotes)Ancient (pre-Last Universal Common Ancestor)High (active site)Variable (allosteric sites)Cofactor specificity
Glutamine Synthetase Type IProkaryotes (archaea + bacteria)Ancient duplication eventModerate (quaternary structure)High (Nitrogen regulation system)Substrate range
Glutamine Synthetase Type IIProkaryotes + eukaryotesEarly divergenceHigh (catalytic mechanism)ModerateCellular localization
Glutamate SynthaseUniversalAncient (tricarboxylic acid cycle related)High (domain organization)High (transcriptional)Electron donor preference
Glutamate TransportersUniversalMultiple originsVariable (family specific)Low (organism specific)Substrate specificity
TransaminasesUniversalAncient (pre-Last Universal Common Ancestor)High (pyridoxal phosphate binding)ModerateSubstrate range

The phylogenetic analysis of glutamine synthetase genes reveals that archaebacteria show closer relationships to eubacteria than to eukaryotes, confirming ancient divergence patterns [19]. This finding contrasts with some ribosomal ribonucleic acid analyses but provides important insights into early evolutionary relationships [19]. The enzyme's evolutionary history includes multiple instances of gene loss, duplication, and horizontal transfer events that have contributed to its complex distribution across life domains [20].

Glutamate synthase enzymes demonstrate ancient origins linked to the evolution of the tricarboxylic acid cycle and central carbon metabolism [12]. These enzymes exhibit high conservation in domain organization and catalytic mechanisms, reflecting their essential role in nitrogen assimilation [21]. The evolutionary pressure to maintain glutamate synthase function is evidenced by the sophisticated regulatory mechanisms that have evolved to control its expression and activity [21].

The evolution of glutamate transport systems represents a more complex scenario with multiple independent origins and subsequent diversification [26] [27]. Different transporter families have evolved distinct mechanisms for glutamate recognition and transport, resulting in variable substrate specificities and regulatory patterns [30]. The sodium-dependent glutamate symporter family shows evolutionary relationships that suggest horizontal gene transfer events, particularly among cyanobacteria [27].

Transaminase enzymes represent another ancient enzyme family with origins predating the Last Universal Common Ancestor [12]. These enzymes maintain high structural conservation in their pyridoxal phosphate binding domains while exhibiting substrate range diversification across different organisms [12]. The evolutionary conservation of the transamination mechanism reflects its fundamental importance in amino acid metabolism and nitrogen redistribution.

Ion-exchange chromatography represents a fundamental approach for the separation of 4-ethylglutamic acid hydrochloride diastereoisomers, exploiting the differential ionic interactions between stereoisomers and charged stationary phases [1] [2]. The technique capitalizes on the subtle differences in pKa values and electrostatic properties between the (2S,4R) and (2S,4S) configurations of 4-ethylglutamic acid.

Strong cation exchange chromatography utilizing sulfonic acid-functionalized stationary phases demonstrates superior resolution for 4-ethylglutamic acid diastereoisomers. The optimal mobile phase composition consists of citrate buffer maintained at pH 3.2-5.5, providing resolution values (Rs) ranging from 2.5 to 4.0 [1]. Under these conditions, the (2S,4R)-diastereoisomer typically elutes first, followed by the (2S,4S)-configuration, with selectivity factors (α) of 1.15-1.35 [3].

Chromatographic ParameterStrong Cation ExchangeWeak Anion Exchange
Stationary PhaseSulfonic acid groupsAmino groups
Mobile PhaseCitrate buffer pH 3.2-5.5Phosphate buffer pH 7-9
Resolution (Rs)2.5-4.01.5-2.8
Analysis Time (min)25-4015-30
Selectivity Factor (α)1.15-1.351.08-1.25
Detection Limit (μg/mL)0.5-2.01.0-3.0

The mechanism of diastereoisomer separation involves differential binding affinities of the stereoisomers to the charged stationary phase. The (2S,4R)-diastereoisomer exhibits weaker electrostatic interactions due to its spatial configuration, resulting in earlier elution compared to the (2S,4S)-form [2]. Temperature optimization studies indicate that reducing column temperature to 15-20°C enhances resolution by stabilizing the diastereoisomeric complexes with the stationary phase [4].

Weak anion exchange chromatography provides complementary selectivity for 4-ethylglutamic acid diastereoisomers. The technique employs amino-functionalized stationary phases with phosphate buffer mobile phases at pH 7-9, yielding resolution values of 1.5-2.8 [5]. While offering reduced analysis times of 15-30 minutes, the selectivity factors remain modest at 1.08-1.25, necessitating careful optimization of ionic strength and pH conditions [2].

Advanced ion-exchange methodologies incorporate gradient elution protocols to enhance separation efficiency. Linear ionic strength gradients from 0.1 to 1.0 M sodium chloride in citrate buffer systems provide baseline resolution of all four possible stereoisomers when both chiral centers are considered [1]. The implementation of elevated temperature protocols (40-60°C) accelerates mass transfer kinetics while maintaining adequate resolution for quantitative analysis [4].

Substrate Specificity of Glutamate Ethyltransferases

Glutamate ethyltransferases constitute a specialized class of enzymes responsible for the stereospecific introduction of ethyl groups into glutamic acid derivatives. The most extensively characterized enzyme in this category is glutamic oxalacetic aminotransferase (GOT, EC 2.6.1.1), which demonstrates remarkable substrate specificity for 4-substituted 2-ketoglutarate derivatives [6] [7].

The substrate specificity profile of GOT reveals exceptional activity toward 4-ethyl-2-ketoglutarate, exhibiting a Km value of 1.87 ± 0.15 mM and a Vmax of 130% relative to the natural substrate 2-ketoglutarate [6]. This enhanced catalytic efficiency reflects the enzyme's ability to accommodate the ethyl substituent within its active site architecture. Kinetic analysis demonstrates that the kcat value for 4-ethyl-2-ketoglutarate reaches 45 ± 5 s⁻¹, corresponding to a catalytic efficiency (kcat/Km) of 2.4 × 10⁴ M⁻¹s⁻¹ [6].

Enzyme Parameter4-Ethyl-2-ketoglutarate4-Methyl-2-ketoglutarate2-Ketoglutarate (Natural)
Km (mM)1.87 ± 0.152.1 ± 0.181.2 ± 0.10
Vmax (relative %)130 ± 1090 ± 8100
kcat (s⁻¹)45 ± 532 ± 438 ± 3
kcat/Km (M⁻¹s⁻¹)2.4 × 10⁴1.5 × 10⁴3.2 × 10⁴
Enantioselectivity>95%>95%N/A

The enantioselectivity of glutamate ethyltransferases represents a critical aspect of their catalytic mechanism. GOT exhibits exceptional stereochemical discrimination, producing 4-ethyl-L-glutamate with enantiomeric excesses exceeding 95% [6]. This high enantioselectivity stems from the enzyme's ability to orient the prochiral substrate in a specific conformation that favors the formation of the L-configuration at the α-carbon center.

Substrate recognition mechanisms involve multiple binding subsites within the enzyme active site. The primary binding site accommodates the 2-keto functionality through coordination with pyridoxal phosphate cofactor, while a secondary hydrophobic pocket specifically recognizes the 4-ethyl substituent [6]. Mutagenesis studies have identified key residues involved in substrate binding, including Phe-184 and Tyr-225, which form hydrophobic interactions with the ethyl group [7].

The pH dependence of glutamate ethyltransferase activity reveals optimal catalytic conditions at pH 8.5 ± 0.2, consistent with the ionization requirements of the pyridoxal phosphate cofactor [8]. Temperature optimization studies indicate maximal activity at 37 ± 2°C, with an activation energy of 42.3 ± 3.1 kJ/mol for the 4-ethyl-2-ketoglutarate substrate [8].

Competitive inhibition studies demonstrate that glutamate ethyltransferases exhibit selectivity ratios of 1.3:1 for ethyl versus methyl substituents, indicating a preference for the larger alkyl group [6]. The Ki value for competitive inhibition by 4-methyl-2-ketoglutarate is 3.2 ± 0.4 mM, suggesting moderate binding affinity for the alternative substrate [6].

Hydrogenation Techniques for 4-Ethylideneglutamate Conversion

The catalytic hydrogenation of 4-ethylideneglutamate to 4-ethylglutamic acid represents a critical synthetic transformation requiring precise control of reaction conditions to achieve high conversion rates and stereoselectivity [9] [10]. Multiple catalyst systems have been developed to facilitate this reduction, each offering distinct advantages in terms of activity, selectivity, and operational conditions.

Palladium-catalyzed hydrogenation systems represent the most widely employed approach for 4-ethylideneglutamate reduction. Palladium on carbon (Pd/C) catalysts with 10% metal loading demonstrate conversion rates of 85-92% under mild conditions of 1 atmosphere hydrogen pressure at 25°C in ethanol solvent [9]. The selectivity for the desired reduction product ranges from 90-95%, with reaction times typically requiring 2-4 hours for complete conversion [9].

The mechanism of palladium-catalyzed hydrogenation involves the sequential adsorption of both substrate and hydrogen on the catalyst surface, followed by hydride transfer to the ethylidene double bond [11]. The stereochemical outcome depends on the facial selectivity of hydrogen delivery, with moderate stereoselectivity observed for the formation of the desired (2S,4R)-configuration [9].

Catalyst SystemConversion (%)Selectivity (%)Reaction Time (h)ConditionsStereoselectivity
Pd/C (10%)85-9290-952-4H₂ (1 atm), EtOH, 25°CModerate
Pt/C (5%)78-8885-924-6H₂ (3 atm), H₂O, 50°CHigh
Ru/C (5%)92-9895-981-2H₂ (10 atm), H₂O/EtOH, 80°CVery High
Rh/Al₂O₃88-9592-972-3H₂ (5 atm), EtOH, 60°CHigh
Ni/SiO₂75-8580-886-8H₂ (20 atm), EtOH, 120°CLow

Ruthenium-catalyzed hydrogenation systems offer superior performance for 4-ethylideneglutamate reduction. Ruthenium on carbon (Ru/C) catalysts with 5% metal loading achieve conversion rates of 92-98% with selectivities of 95-98% under elevated pressure conditions of 10 atmospheres hydrogen at 80°C [10]. The reaction requires only 1-2 hours for completion, representing a significant improvement in catalytic efficiency compared to palladium systems [10].

The enhanced performance of ruthenium catalysts stems from their ability to activate hydrogen more effectively while maintaining selectivity for the desired reduction pathway [10]. The presence of molybdenum oxide (MoOₓ) as a promoter further enhances activity and selectivity, with complete retention of stereochemical configuration observed in the reduction process [10].

Platinum-catalyzed hydrogenation provides an alternative approach with emphasis on stereochemical control. Platinum on carbon (Pt/C) catalysts with 5% metal loading demonstrate conversion rates of 78-88% under moderate pressure conditions of 3 atmospheres hydrogen at 50°C [12]. While requiring longer reaction times of 4-6 hours, platinum catalysts offer high stereoselectivity for the formation of the desired diastereoisomer [12].

The mechanism of platinum-catalyzed hydrogenation involves the formation of a surface-bound intermediate that maintains stereochemical integrity throughout the reduction process [12]. The use of aqueous solvents enhances the solubility of amino acid substrates while maintaining catalyst activity and selectivity [12].

Homogeneous hydrogenation systems utilizing ruthenium complexes represent the most advanced approach for 4-ethylideneglutamate reduction. These systems achieve conversion rates of 95-99% with selectivities of 98-99% under high-pressure conditions of 50 atmospheres hydrogen at 100°C [13]. The reaction requires only 0.5-1 hour for completion with catalyst loadings of 1-2 mol%, representing excellent catalytic efficiency [13].

The superior performance of homogeneous ruthenium catalysts results from their ability to provide precise control over the stereochemical outcome of the reduction process [13]. The use of chiral ligands enables the selective formation of the desired (2S,4R)-diastereoisomer with enantiomeric excesses exceeding 98% [13].

Reaction optimization studies have identified critical parameters affecting hydrogenation efficiency and selectivity. Temperature control is essential, with optimal ranges varying from 25°C for palladium systems to 100°C for homogeneous ruthenium catalysts [9] [13]. Hydrogen pressure requirements range from 1 atmosphere for palladium systems to 50 atmospheres for homogeneous catalysts, reflecting the different activation mechanisms employed [9] [13].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

211.0611356 g/mol

Monoisotopic Mass

211.0611356 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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